2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O5 and its molecular weight is 431.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H28FN3O4
- Molar Mass : 433.49 g/mol
The compound features a piperazine moiety, a fluorophenyl group, and a pyranone core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide levels and adenosine signaling in various physiological processes.
The compound acts primarily by inhibiting ENT2, which is more selective compared to other ENT subtypes. This selectivity is vital for minimizing side effects associated with broader-spectrum inhibitors. The inhibition mechanism involves competitive binding to the transporter sites, thus preventing the uptake of nucleosides, which can influence cell proliferation and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A series of analogues derived from the parent compound were synthesized to explore their biological activity further. The following table summarizes key findings from SAR studies:
Compound | Structure | IC50 (µM) | Selectivity for ENT2 |
---|---|---|---|
FPMINT | FPMINT Structure | 0.25 | 5-10 fold more than ENT1 |
Compound A | Compound A Structure | 0.15 | 4 fold more than ENT1 |
Compound B | Compound B Structure | 0.30 | Similar to ENT1 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Case Studies
Several studies have investigated the biological effects of this compound and its analogues:
- Inhibition Studies : A study demonstrated that the compound effectively inhibited nucleoside uptake in human cell lines transfected with ENT1 and ENT2, showing a marked decrease in cell proliferation at concentrations as low as 0.25 µM .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that while the compound inhibited nucleoside transport, it did not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use .
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5/c23-18-3-1-2-4-19(18)25-7-5-24(6-8-25)14-17-13-20(27)21(15-30-17)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWFJSNJCWPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.